molecular formula C18H45NO9Si3 B14407739 Tris(3-(trimethoxysilyl)propyl)amine CAS No. 82984-64-3

Tris(3-(trimethoxysilyl)propyl)amine

Cat. No.: B14407739
CAS No.: 82984-64-3
M. Wt: 503.8 g/mol
InChI Key: KHLWLJFRUQJJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(3-(trimethoxysilyl)propyl)amine is an organosilane compound widely used in various scientific and industrial applications. It is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. This compound is particularly valuable in the fields of materials science, chemistry, and nanotechnology due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-(trimethoxysilyl)propyl)amine can be synthesized through a sol-gel process involving the co-condensation of tetraethyl orthosilicate (TEOS) with silsesquioxane precursors in acidic media . The reaction typically involves the use of a structural directing agent such as Pluronic P123 to form mesoporous structures. The sequence of addition of silanol precursors significantly influences the texture and morphology of the resulting materials .

Industrial Production Methods: Industrial production of this compound involves the hydrolysis and condensation of 3-(trimethoxysilyl)propylamine with other silane compounds. This process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(3-(trimethoxysilyl)propyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Tris(3-(trimethoxysilyl)propyl)amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silanol groups generated during hydrolysis can interact with hydroxyl groups on various substrates, forming strong covalent bonds. This interaction enhances the adhesion and stability of the materials .

Comparison with Similar Compounds

Uniqueness: Tris(3-(trimethoxysilyl)propyl)amine is unique due to its three silane groups, which provide multiple points of attachment, enhancing its effectiveness as a coupling agent. This makes it particularly valuable in applications requiring strong and durable adhesion .

Properties

CAS No.

82984-64-3

Molecular Formula

C18H45NO9Si3

Molecular Weight

503.8 g/mol

IUPAC Name

3-trimethoxysilyl-N,N-bis(3-trimethoxysilylpropyl)propan-1-amine

InChI

InChI=1S/C18H45NO9Si3/c1-20-29(21-2,22-3)16-10-13-19(14-11-17-30(23-4,24-5)25-6)15-12-18-31(26-7,27-8)28-9/h10-18H2,1-9H3

InChI Key

KHLWLJFRUQJJKQ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.